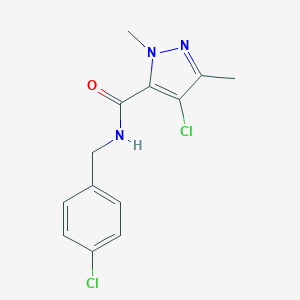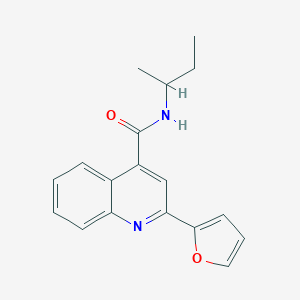
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of "CDMT" and has been found to possess a variety of interesting properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of CDMT is not yet fully understood, but it is believed to involve the binding of the compound to specific target molecules. This binding can result in the inhibition or activation of various biochemical pathways, leading to the observed effects of the compound.
Biochemical and Physiological Effects:
CDMT has been found to exhibit a variety of biochemical and physiological effects, depending on the specific target molecule it binds to. Some of the observed effects include the inhibition of enzyme activity, the modulation of protein-protein interactions, and the disruption of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of CDMT is its potent inhibitory activity against a wide range of enzymes and proteins. This makes it a valuable tool for researchers looking to study the functions of these molecules in various biological systems. However, one of the limitations of CDMT is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving CDMT. Some possible areas of focus include the development of new drugs and therapies based on the compound's inhibitory activity, the identification of new target molecules for the compound to bind to, and the exploration of the compound's potential diagnostic applications. Additionally, further studies will be needed to fully understand the mechanism of action of CDMT and its potential limitations in experimental settings.
Synthesemethoden
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process that involves the reaction of several different chemical reagents. The exact details of this synthesis method are beyond the scope of this paper, but it is worth noting that the process has been well-documented in the scientific literature.
Wissenschaftliche Forschungsanwendungen
One of the most promising applications of CDMT is in the field of drug discovery. This compound has been found to exhibit potent inhibitory activity against a variety of enzymes and proteins, making it a valuable tool for researchers looking to develop new drugs and therapies. Additionally, CDMT has also been studied for its potential use as a diagnostic tool, as it has been found to bind selectively to certain biomolecules.
Eigenschaften
Molekularformel |
C13H12ClN5S |
|---|---|
Molekulargewicht |
305.79 g/mol |
IUPAC-Name |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12ClN5S/c1-8-10(14)11(17-18(8)2)12-15-16-13(20)19(12)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,20) |
InChI-Schlüssel |
ZAYCLKKLFNIJAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)



![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)